Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1251690-91-1 |
|---|---|
Molecular Formula |
C22H15BrN4O3S |
Molecular Weight |
495.35 |
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c1-13-5-7-16(8-6-13)27-21(28)19-17(9-10-31-19)26(22(27)29)12-18-24-20(25-30-18)14-3-2-4-15(23)11-14/h2-11H,12H2,1H3 |
InChI Key |
BOLCHLDLXDHHNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate (CAS Number: 1251691-45-8) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 441.5 g/mol. The structural complexity includes a quinazoline core, which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.011 mg/mL | 0.045 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
| Bacillus cereus | 0.015 mg/mL | 0.030 mg/mL |
The compound's efficacy against Enterobacter cloacae was particularly notable, with an MIC of just , indicating its potential as a therapeutic agent against resistant bacterial strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in:
- Cell Viability Reduction: A decrease in viability by approximately 70% at a concentration of .
- Apoptotic Induction: Increased markers for apoptosis were observed through flow cytometry analysis.
These findings suggest that the compound may serve as a lead for developing novel anticancer therapies.
Neuroprotective Effects
Recent research has also pointed towards the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases like Alzheimer's.
The proposed mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound may enhance cholinergic transmission, which is often impaired in neurodegenerative conditions.
Q & A
Q. Methodological Answer :
- Spectroscopic Profiling :
- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., dihydroquinazoline ring conformation) by growing single crystals in ethanol/water mixtures .
Basic Question: What spectroscopic and chromatographic methods are critical for validating the compound’s purity and structure?
Q. Methodological Answer :
- Purity Assessment :
- Structural Confirmation :
Advanced Question: How can computational methods be integrated to predict the compound’s reactivity or pharmacological targets?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites for further derivatization .
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR or PI3K) based on pyridinylpiperazine’s affinity for ATP-binding pockets .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER force field) to prioritize targets for in vitro testing .
Basic Question: What in vitro assays are recommended for preliminary biological activity screening?
Q. Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (Promega) at 10 µM compound concentration to screen against kinase panels .
- Cytotoxicity : Perform MTT assays on HEK-293 and HeLa cells (48-hour exposure, IC₅₀ calculation via GraphPad Prism) .
- Solubility : Measure kinetic solubility in PBS (pH 7.4) using nephelometry to guide formulation studies .
Advanced Question: How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be systematically addressed?
Q. Methodological Answer :
- Experimental Replication : Repeat assays in triplicate across independent labs to rule out protocol variability .
- Meta-Analysis : Pool data from analogous compounds (e.g., pyrazolo-pyridines) to identify structure-activity trends using multivariate regression .
- Proteomic Profiling : Use LC-MS/MS to verify target engagement in cell lysates after treatment, reducing off-target effect uncertainties .
Advanced Question: What strategies are effective for designing derivatives with enhanced metabolic stability?
Q. Methodological Answer :
- Bioisosteric Replacement : Substitute the methyl ester with a trifluoroethyl group to reduce esterase-mediated hydrolysis .
- Prodrug Approach : Convert the carboxylate to a pivaloyloxymethyl ester for improved oral bioavailability .
- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., piperazine N-oxidation) and block with fluorine substitutions .
Basic Question: How should researchers design controlled experiments to evaluate SAR for this compound?
Q. Methodological Answer :
- Analog Library Synthesis : Prepare derivatives with variations at:
- Biological Testing : Compare IC₅₀ values across analogs in kinase assays and logP measurements (shake-flask method) to correlate hydrophobicity with activity .
Advanced Question: What statistical models are suitable for analyzing dose-response relationships in preclinical studies?
Q. Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (variable slope) to dose-response data using software like GraphPad Prism .
- ANOVA with Tukey’s Test : Compare treatment groups in multi-dose studies (e.g., 0.1–100 µM) to identify significant efficacy thresholds (p<0.05) .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to prioritize lead compounds .
Advanced Question: How can researchers address stability issues during long-term storage of the compound?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, monitoring degradation via HPLC .
- Lyophilization : Prepare a lyophilized powder (5% mannitol as cryoprotectant) for storage at –80°C, ensuring <5% degradation over 12 months .
- Container Screening : Use amber glass vials with PTFE-lined caps to minimize photodegradation and moisture uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
